Dntpd

Description

Properties

IUPAC Name |

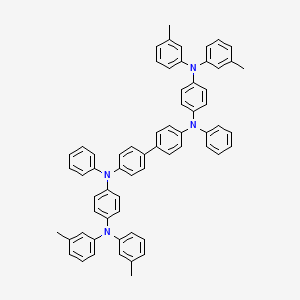

1-N-[4-[4-(N-[4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H54N4/c1-47-15-11-23-61(43-47)67(62-24-12-16-48(2)44-62)59-39-35-57(36-40-59)65(53-19-7-5-8-20-53)55-31-27-51(28-32-55)52-29-33-56(34-30-52)66(54-21-9-6-10-22-54)58-37-41-60(42-38-58)68(63-25-13-17-49(3)45-63)64-26-14-18-50(4)46-64/h5-46H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDPTFAJSFKAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC(=C8)C)C9=CC=CC(=C9)C)C1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H54N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199121-98-7 | |

| Record name | 199121-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Deoxynucleoside Triphosphates (dNTPs) in Polymerase Chain Reaction: A Technical Guide

Abstract

The Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, enabling the exponential amplification of specific DNA sequences. Central to this process are deoxynucleoside triphosphates (dNTPs), which serve a dual function as the fundamental building blocks for the nascent DNA strands and as the energy source for the polymerization reaction. This technical guide provides an in-depth examination of the function of dNTPs in PCR, detailing the biochemical mechanism of their incorporation, the critical importance of concentration and purity for reaction optimization, and standardized protocols for their use. This document is intended for researchers, scientists, and drug development professionals who utilize PCR and require a deep, technical understanding of its core components.

The Core Function of dNTPs in PCR

Deoxynucleoside triphosphates are the monomers that DNA polymerases use to build new DNA strands. A standard PCR mixture contains four different dNTPs: deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxythymidine triphosphate (dTTP).[1] These molecules are essential substrates for the DNA polymerase enzyme. During the extension phase of PCR, the polymerase moves along a single-stranded DNA template and incorporates the complementary dNTP to synthesize a new, double-stranded DNA molecule.[2] Without dNTPs, DNA amplification cannot occur.[3]

Biochemical Mechanism of dNTP Incorporation

The incorporation of a dNTP into a growing DNA strand is a precise enzymatic process catalyzed by the DNA polymerase. This reaction occurs during the extension step of each PCR cycle.

-

Binding and Base Pairing: An incoming dNTP, selected by the polymerase, forms hydrogen bonds with its complementary base on the template DNA strand (A with T, G with C).[4]

-

Phosphodiester Bond Formation: The DNA polymerase catalyzes a nucleophilic attack from the 3'-hydroxyl (-OH) group of the growing DNA strand on the alpha-phosphate of the incoming dNTP.[4][5] This reaction forms a phosphodiester bond, covalently linking the new nucleotide to the chain.[4][5]

-

Pyrophosphate Release and Energy Provision: The formation of the phosphodiester bond results in the cleavage and release of a pyrophosphate molecule (PPi).[4] The subsequent hydrolysis of this pyrophosphate into two inorganic phosphate molecules is an energetically favorable reaction that drives the overall polymerization process forward, making the DNA synthesis essentially irreversible.[5]

This dual role of dNTPs—acting as both the physical building block and the energy source for polymerization—is fundamental to the efficiency of PCR.[6][7]

Critical Parameters for dNTPs in PCR Optimization

The concentration and purity of dNTPs are critical variables that significantly impact the specificity, fidelity, and yield of a PCR reaction.

dNTP Concentration

The concentration of dNTPs must be carefully optimized as it affects polymerase activity, fidelity, and the ionic strength of the reaction, primarily through the chelation of magnesium ions (Mg²⁺), a critical cofactor for DNA polymerase.

-

Standard PCR: A final concentration of 200 µM for each dNTP is standard for most PCR applications.[1][3][8] This concentration provides a sufficient supply of building blocks for robust amplification without significantly inhibiting the polymerase.

-

High-Fidelity PCR: For applications requiring the highest accuracy, such as cloning or sequencing, lower dNTP concentrations (50–100 µM of each) can increase the fidelity of proofreading polymerases like Pfu.[1][5] This is because lower substrate levels slow the rate of incorporation, allowing the polymerase's 3'→5' exonuclease activity more time to excise mismatched bases.

-

Long-Range PCR: To amplify long DNA targets (>5 kb), higher dNTP concentrations (up to 500 µM of each) may be required to ensure the reaction does not exhaust the supply of nucleotides before the template is fully replicated.[1][9] However, this often comes at the cost of reduced fidelity.[1]

Data Presentation: Recommended dNTP Concentrations for Various PCR Applications

| PCR Application | Recommended Final Concentration (per dNTP) | Key Considerations |

| Standard PCR | 200 µM | Provides a balance of yield and fidelity for routine applications.[1][3] |

| High-Fidelity PCR | 100–300 µM (Pfu polymerase)[5][10] | Lower concentrations enhance proofreading and reduce misincorporation rates.[1] |

| 200 µM (Phusion polymerase)[11] | Phusion's processivity is not enhanced by higher dNTP levels.[11] | |

| Long-Range PCR | 200–500 µM | Higher concentrations provide sufficient substrate for amplifying long targets, increasing yield.[1][9] |

| qPCR / Real-Time PCR | 200 µM | Standard concentration is typically optimal for reliable quantification. |

Purity and Stability

The use of high-purity dNTPs (≥99% as determined by HPLC) is crucial for successful and reproducible PCR.[9] Contaminants can severely inhibit the reaction.

-

Inhibitors: Impurities such as pyrophosphates, dNDPs (diphosphates), or tetraphosphates can inhibit DNA polymerase activity.[5]

-

DNA Contamination: dNTP preparations must be free of contaminating bacterial or human DNA, which could lead to false-positive results in sensitive assays.

-

Stability: dNTP solutions are sensitive to repeated freeze-thaw cycles and acidic pH, which can cause hydrolysis.[4] They should be stored at -20°C in small aliquots and buffered at a pH of 7.5-8.0.[4]

Experimental Protocols

Adherence to standardized protocols is essential for experimental reproducibility.

Protocol for Preparation of a 10 mM dNTP Mix

This protocol describes the preparation of a 10 mM working solution mix from individual 100 mM dNTP stocks. This mix is suitable for direct addition to PCR master mixes.

Materials:

-

100 mM dATP stock solution

-

100 mM dCTP stock solution

-

100 mM dGTP stock solution

-

100 mM dTTP stock solution

-

Nuclease-free water

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw the four individual 100 mM dNTP stock solutions on ice.

-

Vortex each stock solution gently and centrifuge briefly to collect the contents.

-

In a sterile microcentrifuge tube, combine the following on ice:

-

10 µL of 100 mM dATP

-

10 µL of 100 mM dCTP

-

10 µL of 100 mM dGTP

-

10 µL of 100 mM dTTP

-

60 µL of nuclease-free water

-

-

Vortex the resulting 100 µL mixture gently to ensure it is homogenous.

-

The final solution is a 10 mM dNTP mix (i.e., 10 mM of each dNTP).

-

Label the tube clearly and store at -20°C. Prepare small aliquots to avoid repeated freeze-thaw cycles.

Protocol for a Standard PCR Reaction Setup (50 µL)

This protocol outlines the setup of a typical PCR reaction using a 10 mM dNTP mix. It is recommended to prepare a master mix for multiple reactions to ensure consistency and reduce pipetting errors.

Procedure:

-

Thaw all reagents (10X PCR buffer, 10 mM dNTP mix, primers, DNA polymerase, and nuclease-free water) on ice. Keep the polymerase enzyme in a freezer block or on ice at all times.

-

Gently vortex and briefly centrifuge all reagents before use.

-

In a sterile, thin-walled PCR tube on ice, add the following components in the order listed:

| Component | Volume for 50 µL Reaction | Final Concentration |

| Nuclease-Free Water | Up to 50 µL | N/A |

| 10X PCR Buffer | 5 µL | 1X |

| 10 mM dNTP Mix | 1 µL | 200 µM of each dNTP |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| Template DNA | 1-5 µL | 1 ng–1 µg (genomic) |

| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |

| Total Volume | 50 µL |

-

Gently mix the reaction by pipetting up and down or by brief vortexing.

-

Centrifuge the tube briefly to collect the contents at the bottom.

-

Place the PCR tube in a thermal cycler and begin the appropriate cycling program.

Functional Quality Control of dNTPs

The most stringent quality control test for dNTPs is to assess their performance in a highly sensitive PCR application where impurities or incorrect concentrations would lead to failure.

Objective: To verify that a dNTP lot supports efficient and specific amplification in a challenging PCR assay, such as long-range PCR or RT-PCR from a low-quantity template.

Methodology (Example using Long-Range PCR):

-

Prepare two sets of identical long-range PCR reactions (~20 kb target from high-quality human genomic DNA).

-

For the first set, use a previously validated, high-quality "gold standard" dNTP lot at the optimal concentration.

-

For the second set, use the new dNTP lot being tested at the same concentration.

-

Run the PCR reactions under optimized long-range cycling conditions.

-

Analyze the PCR products on a large-format agarose gel (e.g., 0.8%).

-

Acceptance Criteria: The new dNTP lot passes QC if it produces a specific band of the correct size with a yield comparable to (e.g., ≥90% of) the gold standard lot, with no evidence of smearing or non-specific products that would indicate the presence of inhibitors.

Conclusion

Deoxynucleoside triphosphates are indispensable reagents in the polymerase chain reaction, serving as both the structural units of DNA and the energy source for their own incorporation. A thorough understanding of their biochemical function is paramount for any researcher performing PCR. The optimization of dNTP concentration is a critical step in tailoring a PCR protocol for specific applications, whether the goal is maximizing yield, achieving the highest possible fidelity, or amplifying challenging templates. Furthermore, the stringent use of high-purity, stable dNTPs is a prerequisite for obtaining reliable, reproducible, and accurate results in all PCR-based assays.

References

- 1. neb.com [neb.com]

- 2. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]

- 3. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. PCR fidelity of pfu DNA polymerase and other thermostable DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. dNTP Concentration Calculator – Accurate & Easy to Use [agricarehub.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. neb.com [neb.com]

- 11. m.youtube.com [m.youtube.com]

The Cornerstone of Heredity: An In-depth Technical Guide to the Discovery and Significance of Deoxyribonucleoside Triphosphates (dNTPs) in Genetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyribonucleoside triphosphates (dNTPs) are the fundamental building blocks of deoxyribonucleic acid (DNA), the molecule that encodes the genetic blueprint of all known living organisms. The discovery of dNTPs and the elucidation of their role in DNA synthesis represent a cornerstone of molecular biology and genetics. This technical guide provides a comprehensive overview of the discovery, significance, and key experimental methodologies related to dNTPs. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the biochemical pathways of dNTP synthesis, their critical role in DNA replication and repair, their application in revolutionary technologies such as polymerase chain reaction (PCR) and DNA sequencing, and their importance as targets in cancer therapy.

Discovery of dNTPs and the Dawn of In Vitro DNA Synthesis

The journey to understanding the role of dNTPs is intrinsically linked to the discovery of the enzyme responsible for DNA synthesis, DNA polymerase. While the double helical structure of DNA was famously elucidated by Watson and Crick in 1953, the biochemical mechanism of its replication remained a mystery. Arthur Kornberg and his colleagues embarked on a series of groundbreaking experiments in the mid-1955s to unravel this process.[1][2]

Their work culminated in the isolation and characterization of the first DNA polymerizing enzyme, now known as DNA polymerase I, from Escherichia coli.[3][4] Kornberg's pivotal experiments demonstrated that for the in vitro synthesis of DNA, four key components were essential: a DNA template, the DNA polymerase enzyme, and all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP).[3][4] The omission of any one of these dNTPs halted the synthesis of new DNA, unequivocally establishing them as the essential precursors for DNA replication.[3]

Key Experiment: Kornberg's In Vitro DNA Synthesis

The following protocol outlines the foundational experiment conducted by Arthur Kornberg's group that demonstrated the requirements for in vitro DNA synthesis.

Objective: To identify the necessary components for the enzymatic synthesis of DNA in a cell-free system.

Materials:

-

Enzyme Fraction: Partially purified DNA polymerase I from E. coli.

-

Template DNA: Intact DNA from various sources (e.g., calf thymus, T2 bacteriophage).

-

Deoxyribonucleoside Triphosphates (dNTPs):

-

Deoxyadenosine triphosphate (dATP)

-

Deoxyguanosine triphosphate (dGTP)

-

Deoxycytidine triphosphate (dCTP)

-

Deoxythymidine triphosphate (dTTP), with one of the dNTPs radioactively labeled (e.g., [α-³²P]dTTP) to monitor incorporation into newly synthesized DNA.

-

-

Magnesium Ions (Mg²⁺): As a cofactor for DNA polymerase.

-

Buffer Solution: To maintain optimal pH and ionic strength.

-

Trichloroacetic Acid (TCA): To precipitate high-molecular-weight DNA.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Reaction Setup: A series of reaction tubes were prepared, each containing the buffer solution and Mg²⁺.

-

Component Addition:

-

Complete System: All four dNTPs (including the radiolabeled one) and template DNA were added to the reaction tubes.

-

Omission Systems: Control tubes were set up where one or more components were omitted (e.g., one of the dNTPs, the template DNA, or the enzyme).

-

-

Enzyme Addition and Incubation: The reaction was initiated by adding the purified DNA polymerase I fraction to each tube. The tubes were then incubated at a temperature optimal for the enzyme's activity (e.g., 37°C).

-

Precipitation of DNA: After the incubation period, ice-cold TCA was added to each tube to precipitate the newly synthesized, high-molecular-weight DNA. Unincorporated, radiolabeled dNTPs remained in the supernatant.

-

Washing: The precipitated DNA was washed to remove any remaining unincorporated radioactive dNTPs.

-

Measurement of Radioactivity: The amount of radioactivity in the precipitated DNA was measured using a scintillation counter.

Expected Results:

-

Significant incorporation of the radiolabeled dNTP into the TCA-precipitable fraction was observed only in the "Complete System" tube.

-

In the "Omission Systems," where any of the four dNTPs or the template DNA was absent, there was negligible radioactivity in the precipitate.

The Central Role of dNTPs in Genetics

Deoxyribonucleoside triphosphates are the monomeric units that polymerize to form DNA.[5][6] Each dNTP consists of a deoxyribose sugar, a nitrogenous base (adenine, guanine, cytosine, or thymine), and three phosphate groups. The primary function of dNTPs is to serve as the substrates for DNA polymerases during DNA replication and repair.[6][7] The energy required for the formation of the phosphodiester bond that links the nucleotides together is derived from the hydrolysis of the two terminal phosphate groups of the incoming dNTP.[8]

Maintaining a balanced pool of the four dNTPs is crucial for genomic integrity.[9] Imbalances in dNTP concentrations can lead to increased mutation rates, as DNA polymerase may misincorporate nucleotides.[9]

dNTP Synthesis Pathways

Cells have two main pathways for the synthesis of dNTPs: the de novo pathway and the salvage pathway.[1][5]

-

De Novo Synthesis: This pathway synthesizes nucleotides from simple precursor molecules. The purine and pyrimidine rings are assembled step-by-step and then attached to a ribose-5-phosphate molecule.[10][11][12]

-

Salvage Pathway: This pathway recycles bases and nucleosides that are released from the degradation of DNA and RNA.[10][11][12]

The regulation of these pathways is tightly controlled to ensure a balanced supply of dNTPs for DNA synthesis.

Caption: De novo and salvage pathways for dNTP synthesis.

Quantitative Data on dNTPs

The cellular concentration of dNTPs is tightly regulated and varies depending on the cell type and cell cycle phase. Imbalances in these concentrations are associated with various diseases, including cancer.

Table 1: Cellular dNTP Concentrations in Human Cell Lines

| Cell Line | dATP (μM) | dGTP (μM) | dCTP (μM) | dTTP (μM) | Reference |

| HL-60 (promyelocytic leukemia) | 7.22 | Not Detected | 4.96 | 24.52 | [13] |

| Activated PBMCs | 16.0 | 4.8 | 1.52 | 6.4 | [14] |

| Macrophages | 0.07 | 0.04 | 0.04 | 0.04 | [14] |

Table 2: Kinetic Parameters of DNA Polymerase for dNTP Incorporation

| DNA Polymerase | dNTP | Kₘ (μM) | k_cat (s⁻¹) | Reference |

| Yeast DNA Polymerase δ | dCTP | 1.4 | 0.045 | [10] |

| DNA Polymerase β (WT) | dATP | - | 47.6 | [11][15] |

Note: Kinetic parameters can vary significantly based on experimental conditions.

Significance of dNTPs in Modern Molecular Biology Techniques

The discovery and availability of purified dNTPs have been instrumental in the development of revolutionary molecular biology techniques that are foundational to modern genetic research and diagnostics.

Polymerase Chain Reaction (PCR)

PCR is a technique used to amplify a specific segment of DNA, creating millions of copies from a small starting sample. The reaction mixture for PCR critically includes all four dNTPs, which are incorporated by a thermostable DNA polymerase to synthesize new DNA strands.

Caption: The three main steps of a PCR cycle.

Sanger Sequencing

Developed by Frederick Sanger in 1977, this method, also known as the chain-termination method, is used to determine the nucleotide sequence of a DNA molecule.[2][6][7] The technique relies on the incorporation of both standard dNTPs and modified dNTPs, called dideoxynucleoside triphosphates (ddNTPs). ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, and their incorporation terminates the elongation of the DNA strand.[2][6][7]

Objective: To determine the nucleotide sequence of a DNA fragment.

Materials:

-

Template DNA: The purified DNA fragment to be sequenced.

-

Sequencing Primer: A short, single-stranded DNA oligonucleotide that is complementary to the region flanking the sequence of interest.

-

DNA Polymerase: An enzyme that can withstand the high temperatures of the reaction (e.g., a thermostable polymerase).

-

Deoxyribonucleoside Triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP.

-

Dideoxynucleoside Triphosphates (ddNTPs): ddATP, ddGTP, ddCTP, and ddTTP, each labeled with a different fluorescent dye.

-

Reaction Buffer: To provide the optimal environment for the DNA polymerase.

-

Capillary Electrophoresis System: For separating the DNA fragments by size.

-

Fluorescence Detector and Sequencing Software: To read the sequence.

Protocol:

-

Reaction Setup: A single reaction tube is prepared containing the template DNA, sequencing primer, DNA polymerase, reaction buffer, all four dNTPs, and all four fluorescently labeled ddNTPs.

-

Cycle Sequencing: The reaction undergoes a series of temperature cycles in a thermal cycler:

-

Denaturation: The double-stranded template DNA is heated to separate the two strands.

-

Annealing: The temperature is lowered to allow the sequencing primer to bind to its complementary sequence on the template DNA.

-

Extension: The DNA polymerase extends the primer by incorporating dNTPs. Occasionally, and at random, a ddNTP is incorporated, which terminates the chain elongation.

-

-

Fragment Generation: This process results in a mixture of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP.

-

Capillary Electrophoresis: The reaction products are loaded into a capillary electrophoresis system. An electric current is applied, causing the negatively charged DNA fragments to move through the capillary. The fragments are separated by size, with the shortest fragments moving the fastest.

-

Fluorescence Detection and Sequence Analysis: As the fragments pass a detector, a laser excites the fluorescent dyes, and the detector records the color of the fluorescence for each fragment. The sequencing software then compiles this information to generate a chromatogram, which displays the sequence of the DNA.

Caption: The workflow of automated Sanger sequencing.

dNTPs as Targets in Drug Development

The critical role of dNTPs in DNA synthesis makes the enzymes involved in their metabolism attractive targets for cancer therapy. Cancer cells have a high demand for dNTPs to sustain their rapid proliferation. Therefore, inhibiting dNTP synthesis can selectively target and kill cancer cells.

Several chemotherapeutic agents work by targeting dNTP metabolism:

-

Antimetabolites: These drugs are structurally similar to the natural metabolites required for dNTP synthesis and act as competitive inhibitors of key enzymes. For example, methotrexate inhibits dihydrofolate reductase, an enzyme essential for the synthesis of purines and thymidylate.

-

Ribonucleotide Reductase (RNR) Inhibitors: RNR is the rate-limiting enzyme in the de novo synthesis of dNTPs. Inhibitors of RNR, such as hydroxyurea and gemcitabine, deplete the cellular pool of dNTPs, thereby halting DNA replication.

The development of novel drugs targeting dNTP synthesis and metabolism continues to be an active area of research in oncology.

Conclusion

The discovery of deoxyribonucleoside triphosphates and the elucidation of their central role in DNA synthesis have been pivotal in advancing our understanding of genetics and molecular biology. From their fundamental role as the building blocks of life's code to their indispensable use in transformative technologies like PCR and DNA sequencing, dNTPs remain a cornerstone of modern biological research. For professionals in drug development, the pathways of dNTP metabolism offer a rich landscape of targets for the rational design of novel therapeutics, particularly in the fight against cancer. A thorough understanding of the discovery, function, and regulation of dNTPs is, therefore, essential for continued innovation in both basic and applied life sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. microbenotes.com [microbenotes.com]

- 3. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. cd-genomics.com [cd-genomics.com]

- 7. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

role of dNTPs in cellular proliferation and DNA replication

An In-depth Technical Guide on the Core Role of Deoxyribonucleoside Triphosphates (dNTPs) in Cellular Proliferation and DNA Replication

Introduction

Deoxyribonucleoside triphosphates (dNTPs) are the fundamental building blocks for the synthesis of DNA, a process essential for cellular proliferation and the faithful transmission of genetic information.[1][2][3] The cellular pool of dNTPs must be tightly regulated, as both insufficient levels and imbalances among the four dNTPs (dATP, dGTP, dCTP, and dTTP) can lead to catastrophic consequences, including replication stress, genomic instability, and cell death.[1][2] Consequently, the metabolic pathways that produce and degrade dNTPs are intricately linked to the cell cycle and DNA damage response pathways. This technical guide provides a comprehensive overview of the , detailing the regulatory mechanisms of dNTP metabolism, the impact of dNTP pool perturbations on genome integrity, and the methodologies used to quantify these critical metabolites. This document is intended for researchers, scientists, and drug development professionals working in oncology, molecular biology, and related fields.

dNTP Metabolism: A Tightly Controlled Balance of Synthesis and Degradation

The maintenance of dNTP pools is a dynamic process governed by the interplay between de novo synthesis, salvage pathways, and degradation.

De Novo Synthesis and Ribonucleotide Reductase (RNR)

The primary pathway for dNTP production is the de novo synthesis pathway, where the rate-limiting step is the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) by the enzyme ribonucleotide reductase (RNR).[4] RNR is a highly regulated enzyme, with its activity being controlled at both the transcriptional and allosteric levels.[5][6] In mammals, RNR consists of two subunits, RRM1 (the large subunit) and RRM2 (the small subunit), both of which are essential for its catalytic activity.[7] The expression of RNR is cell cycle-dependent, peaking during the S phase to meet the high demand for dNTPs during DNA replication.[4][8]

The allosteric regulation of RNR is complex, involving two distinct nucleotide-binding sites that control the enzyme's overall activity and substrate specificity.[6] ATP binding to the activity site activates the enzyme, while dATP binding is inhibitory, providing a negative feedback mechanism.[5][6] The specificity site binds ATP, dATP, dGTP, or dTTP, which determines the enzyme's preference for reducing a specific NDP substrate, thereby ensuring a balanced supply of all four dNTPs.[6]

dNTP Degradation and SAMHD1

While RNR is responsible for dNTP synthesis, the sterile alpha motif and HD-domain containing protein 1 (SAMHD1) is a key enzyme involved in dNTP degradation.[3][9] SAMHD1 is a dNTP triphosphohydrolase that converts dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.[3][10] This activity is crucial for maintaining low dNTP levels in non-dividing cells and during the G1 phase of the cell cycle, which is important for preventing inappropriate DNA synthesis and viral infection.[3][11][12] Like RNR, SAMHD1 activity is also allosterically regulated by dNTPs, allowing it to sense and respond to changes in the dNTP pool.[11][13][14]

References

- 1. ribonucleotide-reductase-and-cancer-biological-mechanisms-and-targeted-therapies - Ask this paper | Bohrium [bohrium.com]

- 2. Ribonucleotide reductase and cancer: biological mechanisms and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. The deoxynucleotide triphosphohydrolase SAMHD1 is a major regulator of DNA precursor pools in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of cellular dNTP regulation by SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles of dNTP Incorporation by DNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of DNA Polymerase

DNA polymerases are fundamental enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleoside triphosphates (dNTPs).[] This process is central to DNA replication, repair, and recombination, making polymerases essential for maintaining genomic integrity.[2] Their ability to replicate DNA with extraordinary speed and accuracy is critical for cellular life.[3] This guide delves into the core principles governing dNTP incorporation, focusing on the mechanistic details, kinetic parameters, fidelity, and the experimental techniques used to elucidate these processes.

The Catalytic Cycle of dNTP Incorporation

The incorporation of a single, correct dNTP is a multi-step, dynamic process involving significant conformational changes in the polymerase-DNA complex. The overall structure of most DNA polymerases resembles a right hand, with distinct "palm," "fingers," and "thumb" subdomains that play coordinated roles in the catalytic cycle.[4]

The kinetic pathway can be summarized as follows:

-

Binary Complex Formation: The cycle begins with the DNA polymerase binding to the primer-template DNA duplex, forming an initial binary complex (E•DNA).[2]

-

dNTP Binding: The correct dNTP then binds to the active site of this complex, forming a ternary complex (E•DNA•dNTP).[5] This initial binding is loose and reversible.

-

Conformational Change ("Fingers Closing"): The binding of a correct, Watson-Crick base-paired dNTP induces a major conformational change where the "fingers" subdomain rotates to close over the active site.[5][6] This creates a tightly organized active site, positioning the reactants for catalysis.[4] This step is a critical checkpoint for nucleotide selectivity.[5][7]

-

Chemical Catalysis (Phosphodiester Bond Formation): The enzyme catalyzes the nucleophilic attack of the 3'-hydroxyl group of the primer terminus on the α-phosphate of the incoming dNTP.[8] This forms a new phosphodiester bond and releases a pyrophosphate (PPi) molecule.[]

-

Rate-Limiting Step and Reopening: Following the chemical step, a subsequent conformational change, which may be coincident with PPi release, is often the rate-limiting step of the cycle.[9] The fingers subdomain then reopens, preparing the enzyme for the next phase.

-

Translocation: The polymerase moves one base pair forward along the DNA template, positioning the new 3'-terminus in the active site, ready for the next round of dNTP incorporation.

The Two-Metal-Ion Mechanism of Catalysis

At the heart of the chemical step is a conserved two-metal-ion mechanism, typically involving two magnesium (Mg²⁺) ions in the active site.[8][10] These ions are coordinated by conserved aspartate residues within the palm subdomain.[11]

-

Metal Ion A: This ion's primary role is to activate the 3'-hydroxyl group of the primer. It lowers the pKa of the 3'-OH, facilitating its deprotonation and enhancing its nucleophilicity for the attack on the dNTP's α-phosphate.[10]

-

Metal Ion B: This ion binds and helps to orient the triphosphate tail of the incoming dNTP.[10] It neutralizes the negative charges of the phosphate groups, making the α-phosphate more susceptible to nucleophilic attack and stabilizing the leaving pyrophosphate group.[10][11]

This elegant mechanism ensures the precise alignment and activation of the substrates for the SN2-type reaction that forms the phosphodiester bond.[8]

References

- 2. Structural and Molecular Kinetic Features of Activities of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Dynamics of DNA Polymerases [scripps.edu]

- 4. mdpi.com [mdpi.com]

- 5. dNTP-dependent Conformational Transitions in the Fingers Subdomain of Klentaq1 DNA Polymerase: INSIGHTS INTO THE ROLE OF THE “NUCLEOTIDE-BINDING” STATE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Dynamics of DNA Polymerases Revealed at the Single-Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of the nucleotidyl-transfer reaction in DNA polymerase revealed by time-resolved protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

An In-depth Technical Guide to dNTP Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for DNA synthesis and repair. The cellular concentration and relative balance of the four dNTPs—dATP, dGTP, dCTP, and dTTP—are meticulously regulated to ensure genomic integrity. Dysregulation of dNTP pools can lead to increased mutation rates, replication stress, and is a hallmark of cancer. This guide provides a detailed overview of the core pathways governing dNTP biosynthesis, their intricate regulatory mechanisms, and methodologies for their study, with a focus on applications in research and drug development.

Core Biosynthesis Pathways: De Novo and Salvage

Cells utilize two primary pathways to generate dNTPs: the de novo pathway and the salvage pathway.[1][2]

De Novo dNTP Biosynthesis

The de novo pathway synthesizes dNTPs from simpler precursor molecules like glucose, amino acids, and bicarbonate.[2] This pathway is highly energy-intensive and is tightly coupled to the cell cycle, with a significant increase in activity during the S phase to meet the demands of DNA replication.[3][4]

The cornerstone of the de novo pathway is the enzyme ribonucleotide reductase (RNR) , which catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[5][6][7] This reduction of the 2'-hydroxyl group of the ribose sugar is the rate-limiting step in dNTP synthesis.[1][8] RNR is a highly regulated enzyme, subject to allosteric control that ensures a balanced supply of all four dNTPs.[4][9][10]

The synthesis of dTTP follows a unique route involving the enzyme thymidylate synthase (TS) .[11][12][13] dUMP, derived from dUDP and dCDP, is methylated by TS to form dTMP, which is then phosphorylated to dTTP.[10][14] Because TS is the sole de novo source of thymidylate, it is a critical target for anticancer drugs.[12][13][15]

The Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and deoxynucleosides generated from the breakdown of DNA and RNA, or obtained from the extracellular environment.[16][17] This pathway is less energy-consuming than the de novo pathway and is particularly important in non-dividing cells and certain specialized tissues.[16][18] Key enzymes in the salvage pathway include nucleoside kinases such as thymidine kinase (TK) and deoxycytidine kinase (dCK), which phosphorylate deoxynucleosides to deoxynucleoside monophosphates (dNMPs).[19]

Regulation of dNTP Pools

The maintenance of appropriate dNTP concentrations is critical for cellular function. Both an excess and a deficiency of dNTPs can be detrimental.[20] Regulation occurs at multiple levels, including gene expression, enzyme activity, and protein degradation.

-

Cell Cycle Control: The expression and activity of key biosynthetic enzymes, particularly RNR and TS, are significantly upregulated at the G1/S phase transition to ensure an adequate supply of dNTPs for DNA replication.[4] Conversely, in non-replicating cells, dNTP concentrations are kept low to prevent unwanted DNA synthesis and reduce the risk of mutations.[3]

-

Allosteric Regulation of RNR: RNR activity is intricately regulated by the binding of nucleotide effectors to its allosteric sites.[9][10] ATP binding generally activates the enzyme, while high levels of dATP are inhibitory, creating a negative feedback loop.[10][21][22] The binding of different dNTPs to the specificity site modulates the enzyme's substrate preference, thereby ensuring a balanced production of the four different dNTPs.[10]

-

Oncogenic Signaling: Many oncogenic pathways, including those driven by Myc and Ras, directly impact dNTP metabolism to fuel rapid cell proliferation.[1][2][11] These oncogenes can upregulate the expression of RNR and other biosynthetic enzymes.[11]

-

dNTP Degradation: Enzymes such as SAMHD1 play a crucial role in regulating dNTP levels by hydrolyzing dNTPs to deoxynucleosides.[1][3][23] This degradation is particularly important in quiescent cells to maintain low dNTP pools.

Quantitative Data on dNTP Biosynthesis

The following tables summarize key quantitative data related to dNTP pools and enzyme activities. These values can vary significantly depending on the cell type, cell cycle phase, and experimental conditions.

| Parameter | dATP | dGTP | dCTP | dTTP | Reference |

| dNTP Concentration in S-phase (pmol/10^6 cells) | 20-60 | 10-30 | 30-70 | 40-100 | [24] |

| dNTP Concentration in G1-phase (pmol/10^6 cells) | 1-5 | 0.5-3 | 2-8 | 3-10 | [25] |

Table 1: Representative dNTP Pool Concentrations in Mammalian Cells.

| Enzyme | Substrate | Effector | Activity (nmol/mg/min) | Reference |

| E. coli Class Ia RNR | CDP | 3 mM ATP | 2100 ± 100 | [26] |

| E. coli Class Ia RNR | CDP | 0.175 mM dATP | 2380 ± 90 | [26] |

| E. coli Class Ia RNR | GDP | 3 mM dTTP | 8000 ± 600 | [22] |

Table 2: Specific Activity of E. coli Ribonucleotide Reductase under Different Allosteric Regulation.

Experimental Protocols

Accurate measurement of dNTP pools and the activity of biosynthetic enzymes is crucial for research and drug development.

Quantification of dNTP Pools

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the direct quantification of intracellular dNTPs.[25][27]

-

Cell Lysis and Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract nucleotides using a cold extraction solution, typically a mixture of methanol and water.[25]

-

Centrifuge to pellet cellular debris.

-

-

Sample Preparation:

-

HPLC-MS/MS Analysis:

Measurement of Ribonucleotide Reductase (RNR) Activity

Methodology: HPLC-based Assay

This non-radioactive assay measures the conversion of a ribonucleotide substrate to its corresponding deoxyribonucleotide product.[26][28][29]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and a reducing agent like dithiothreitol (DTT).[28]

-

Add the ribonucleotide substrate (e.g., GTP) and an allosteric effector (e.g., dTTP).[28]

-

Include a system to regenerate the reducing agent, such as thioredoxin and thioredoxin reductase with NADPH.[26]

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified RNR enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mammalian RNR).

-

Stop the reaction at various time points by adding methanol.[28]

-

-

Product Quantification:

-

Centrifuge the quenched reaction mixture to remove precipitated protein.

-

Analyze the supernatant by HPLC to separate the substrate (GTP) from the product (dGTP).[28]

-

Quantify the amount of dGTP produced by integrating the peak area and comparing it to a standard curve.

-

Visualizing dNTP Biosynthesis Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core dNTP biosynthesis pathways and their regulation.

Caption: Overview of the De Novo dNTP Synthesis Pathway.

Caption: The dNTP Salvage Pathway.

Caption: Allosteric Regulation of Ribonucleotide Reductase (RNR).

Conclusion and Future Directions

The biosynthesis of dNTPs is a fundamental cellular process with direct implications for genome stability and cell proliferation. The intricate network of de novo and salvage pathways, along with their tight regulation, ensures that dNTPs are available in the right amounts and at the right time. For researchers in oncology and drug development, the enzymes of these pathways, particularly RNR and TS, represent validated and highly attractive therapeutic targets.[5][23][30][31] Future research will likely focus on developing more selective inhibitors, understanding the interplay between dNTP metabolism and other metabolic pathways in cancer, and exploring strategies to overcome drug resistance. A deeper understanding of these pathways will continue to fuel the development of novel therapeutic interventions for cancer and other proliferative diseases.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Deoxyribonucleotides as genetic and metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymidylate synthase inhibition: A structure-based rationale for drug design [iris.unimore.it]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. oncolink.org [oncolink.org]

- 16. mdpi.com [mdpi.com]

- 17. thesciencenotes.com [thesciencenotes.com]

- 18. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 19. De novo dNTP production is essential for normal postnatal murine heart development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 28. Ribonucleotide reductase activity assays [bio-protocol.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Chemotherapy - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Optimal dNTP Concentration in High-Fidelity PCR

Introduction

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. For applications requiring high sequence accuracy, such as cloning, sequencing, and site-directed mutagenesis, high-fidelity PCR is essential. High-fidelity DNA polymerases possess a 3'→5' exonuclease proofreading activity that corrects nucleotide misincorporations. The concentration of deoxynucleoside triphosphates (dNTPs) is a critical parameter that significantly influences the fidelity, specificity, and yield of the PCR.[1] An imbalance or suboptimal concentration of dNTPs can lead to increased error rates, non-specific amplification, or reaction failure.[] These application notes provide a detailed guide to understanding and optimizing dNTP concentrations for successful high-fidelity PCR.

The Role of dNTPs in High-Fidelity PCR

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, and dTTP) are the building blocks for DNA synthesis during PCR. The concentration of these substrates directly impacts the performance of high-fidelity DNA polymerases.

-

Fidelity: The fidelity of a DNA polymerase is its ability to accurately replicate a DNA template. An excess of dNTPs can increase the likelihood of misincorporation by reducing the polymerase's ability to discriminate between correct and incorrect nucleotides, thereby overwhelming the proofreading activity.[1] Conversely, very low dNTP concentrations can enhance fidelity but may lead to reduced yield and processivity.[3][4]

-

Yield: The concentration of dNTPs can be a limiting factor for the amount of PCR product generated. Insufficient dNTPs will result in lower yields as the building blocks for DNA synthesis are depleted during amplification.[] However, excessively high concentrations can also inhibit the reaction.[4]

-

Specificity: Optimal dNTP concentrations contribute to the specificity of primer annealing and extension. Imbalanced or overly high concentrations can promote non-specific amplification and the formation of primer-dimers.[1]

-

Magnesium Ion (Mg²⁺) Concentration: dNTPs chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase activity. Therefore, the concentration of free Mg²⁺ is dependent on the dNTP concentration. Any adjustments to the dNTP concentration may require re-optimization of the Mg²⁺ concentration.[3] Generally, the optimal Mg²⁺ concentration is 0.5 to 1 mM above the total dNTP concentration.[5]

Quantitative Data Summary: Recommended dNTP Concentrations for High-Fidelity PCR

The optimal dNTP concentration is dependent on the specific high-fidelity polymerase used, the complexity of the template DNA, and the desired amplicon length. The following table summarizes recommended dNTP concentrations for various scenarios.

| Application/Polymerase Type | Recommended Concentration of each dNTP | Expected Outcome | Considerations |

| General High-Fidelity PCR (e.g., Phusion, Q5) | 200 µM | Optimal balance of fidelity, yield, and specificity for most applications.[5][6][7] | Many modern high-fidelity polymerases are highly processive and do not show improved performance with higher dNTP concentrations.[5] |

| Maximizing Fidelity (with some non-proofreading polymerases) | 50 - 100 µM | Increased fidelity due to a lower misincorporation rate.[3][4] | May result in a lower PCR product yield.[3] Requires proportional reduction in Mg²⁺ concentration.[4] |

| Long-Range PCR | 200 - 500 µM | Increased yield for long amplicons by providing sufficient building blocks for extensive DNA synthesis.[8] | May slightly decrease fidelity. It is crucial to use a high-quality polymerase designed for long-range amplification. |

| High GC-Content Templates | 200 µM | Standard concentration is generally effective. | Optimization of other parameters like annealing temperature and the use of additives (e.g., DMSO, betaine) is often more critical.[8] |

Experimental Protocols

Protocol 1: Optimization of dNTP Concentration for High-Fidelity PCR

This protocol describes a method to determine the optimal dNTP concentration for a specific template and primer pair using a high-fidelity DNA polymerase. This is typically performed using a gradient PCR machine or by setting up individual reactions with varying dNTP concentrations.

1. Materials:

-

High-fidelity DNA polymerase and its corresponding reaction buffer

-

Template DNA (plasmid, genomic DNA, etc.)

-

Forward and reverse primers

-

10 mM stock solution of each dNTP or a premixed 10 mM dNTP solution

-

Nuclease-free water

-

Thermocycler

2. Experimental Setup: a. Prepare a master mix containing all reaction components except for the dNTPs. This ensures consistency across all test reactions. For a final reaction volume of 50 µL, the master mix for 8 reactions (with some excess) would be:

| Component | Volume for 1 reaction (µL) | Volume for Master Mix (8.8 reactions) (µL) | Final Concentration |

| 5X High-Fidelity Buffer | 10 | 88 | 1X |

| Forward Primer (10 µM) | 2.5 | 22 | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 | 22 | 0.5 µM |

| Template DNA | X | 8.8 * X | Varies |

| High-Fidelity DNA Polymerase | 0.5 | 4.4 | 1.0 units/50 µL |

| Nuclease-free water | Up to 49 - X | Up to 431.2 - 8.8 * X | - |

| Tube | Final dNTP concentration (each) | Volume of 10 mM dNTP mix to add (µL) |

| 1 | 50 µM | 0.25 |

| 2 | 100 µM | 0.5 |

| 3 | 200 µM | 1.0 |

| 4 | 300 µM | 1.5 |

| 5 | 400 µM | 2.0 |

| 6 | 500 µM | 2.5 |

| 7 | No dNTPs (Negative Control) | 0 |

3. Thermocycling Conditions: Use the cycling conditions recommended for your specific high-fidelity polymerase. A typical protocol is as follows:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 98°C | 30 seconds | 1 |

| Denaturation | 98°C | 5-10 seconds | 25-35 |

| Annealing | *See note | 10-30 seconds | |

| Extension | 72°C | 15-30 seconds/kb | |

| Final Extension | 72°C | 5-10 minutes | 1 |

| Hold | 4°C | Indefinite | 1 |

4. Analysis of Results: a. Run 5-10 µL of each PCR product on an agarose gel. b. Analyze the gel for the intensity and specificity of the amplified band. The optimal dNTP concentration will be the one that produces the highest yield of the specific product with minimal non-specific bands.

Protocol 2: Standard High-Fidelity PCR with Optimized dNTPs

Once the optimal dNTP concentration is determined, use the following protocol for routine high-fidelity PCR.

1. Reaction Setup: Prepare the following reaction mix on ice. Add the polymerase last.

| Component | Volume for 50 µL reaction | Final Concentration |

| Nuclease-free water | to 50 µL | - |

| 5X High-Fidelity Buffer | 10 µL | 1X |

| 10 mM dNTPs | 1 µL | 200 µM of each |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| Template DNA | variable | < 250 ng |

| High-Fidelity DNA Polymerase | 0.5 µL | 1.0 units/50 µL |

2. Thermocycling: Use the same cycling conditions as in the optimization protocol.

Visualizations

Caption: Relationship between dNTP concentration and PCR fidelity, yield, and specificity.

Caption: Experimental workflow for optimizing dNTP concentration in high-fidelity PCR.

References

- 1. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]

- 3. neb.com [neb.com]

- 4. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - RO [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. protocols.io [protocols.io]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. youtube.com [youtube.com]

Application Note and Protocol: Preparation of dNTP Mixes for Polymerase Chain Reaction (PCR)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for DNA synthesis in a Polymerase Chain Reaction (PCR). A precisely formulated dNTP mix, containing equimolar concentrations of deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxythymidine triphosphate (dTTP), is critical for successful and reproducible PCR outcomes. The concentration of dNTPs in a PCR reaction can significantly impact the efficiency, fidelity, and yield of DNA amplification.[1] This document provides a detailed protocol for the preparation of a standard 10 mM dNTP mix from individual 100 mM stocks and offers guidelines for its use in various PCR applications.

Core Principles

The purity and concentration of dNTPs are paramount for optimal PCR performance. High-purity dNTPs (>99% as determined by HPLC) are essential to prevent inhibition of the DNA polymerase and to ensure the integrity of the amplified DNA.[1][2] For most standard PCR applications, a final concentration of 200 µM for each dNTP is recommended.[3][4][5] However, this concentration may need to be optimized for specific applications. For instance, high-fidelity PCR may benefit from lower dNTP concentrations (50-100 µM) to enhance the accuracy of the polymerase, while long-range PCR may require higher concentrations.[4][6] It is also crucial to maintain a balanced concentration of all four dNTPs to prevent base-pairing errors during DNA synthesis.[3]

Data Presentation: dNTP Concentrations for PCR Applications

The following table summarizes the recommended stock and final concentrations of dNTPs for various PCR applications.

| Application | Stock Concentration (of each dNTP) | Final Concentration (of each dNTP) | Notes |

| Standard PCR | 10 mM | 200 µM | A widely used concentration for routine PCR.[3][4][5] |

| High-Fidelity PCR | 10 mM | 50 - 100 µM | Lower concentrations can improve the fidelity of proofreading polymerases.[4] |

| Long-Range PCR | 10 mM | 400 - 500 µM | Higher concentrations may be necessary for amplifying long DNA fragments.[6] |

| Quantitative PCR (qPCR) | 10 mM | 200 - 400 µM | Optimal concentration can vary depending on the specific assay and polymerase used. |

| Hot-Start PCR | 10 mM | 200 µM | Standard concentrations are generally applicable. |

Experimental Protocol: Preparation of a 10 mM dNTP Mix

This protocol describes the preparation of a 1 ml stock solution of a 10 mM dNTP mix, where each of the four dNTPs has a final concentration of 10 mM. This working solution can then be easily diluted into the final PCR reaction mix.

Materials:

-

100 mM dATP stock solution

-

100 mM dCTP stock solution

-

100 mM dGTP stock solution

-

100 mM dTTP stock solution

-

Nuclease-free water

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile, nuclease-free pipette tips

Procedure:

-

Thawing and Centrifugation: On ice, thaw the individual 100 mM dNTP stock solutions. Once thawed, briefly centrifuge the tubes to collect the contents at the bottom.

-

Combining dNTPs: In a sterile 1.5 ml microcentrifuge tube, combine the following volumes of the 100 mM dNTP stocks:

-

100 µl of 100 mM dATP

-

100 µl of 100 mM dCTP

-

100 µl of 100 mM dGTP

-

100 µl of 100 mM dTTP

-

-

Adding Nuclease-Free Water: Add 600 µl of nuclease-free water to the tube containing the combined dNTPs.

-

Mixing: Gently vortex the tube for 5-10 seconds to ensure a homogenous mixture.

-

Centrifugation: Briefly centrifuge the tube to collect the 10 mM dNTP mix at the bottom.

-

Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, aliquot the 10 mM dNTP mix into smaller, single-use volumes (e.g., 50-100 µl) in sterile, nuclease-free tubes.[7][8] Store the aliquots at -20°C.[7][8] dNTP solutions are stable for at least one year when stored properly.[9]

Mandatory Visualization

Caption: Workflow for preparing a 10 mM dNTP mix.

Important Considerations

-

Purity: Always use high-purity, molecular-grade dNTPs to avoid PCR inhibition. Many commercial preparations are certified to be free of DNases, RNases, and proteases.[7]

-

Stability and Storage: dNTPs are sensitive to repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution is highly recommended to maintain its integrity.[7][8] dNTP solutions are most stable when stored at a pH between 7.5 and 8.2.[10]

-

Salt Form: dNTPs are commonly supplied as either sodium or lithium salts. Lithium salts are reported to have greater resistance to repeated freezing and thawing.[7]

-

Magnesium Concentration: dNTPs chelate magnesium ions (Mg²⁺), which are essential cofactors for DNA polymerase. Therefore, when adjusting dNTP concentrations in a PCR reaction, it may be necessary to optimize the Mg²⁺ concentration as well.[4][5] A typical starting concentration for Mg²⁺ is 1.5-2.0 mM.[4]

-

Hot-Start dNTPs: For applications requiring high specificity, chemically modified hot-start dNTPs are available. These dNTPs have a thermolabile protecting group that is removed at high temperatures, preventing non-specific amplification during reaction setup.[9]

By following this protocol and considering these key factors, researchers can confidently prepare high-quality dNTP mixes for reliable and reproducible PCR results.

References

- 1. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]

- 2. dNTP Mix, 25 mM Each - Biotium [biotium.com]

- 3. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. neb.com [neb.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. What is the typical concentration for dNTPs? | AAT Bioquest [aatbio.com]

- 7. bioline.com [bioline.com]

- 8. meridianbioscience.com [meridianbioscience.com]

- 9. Hot Start dNTP Protocol [sigmaaldrich.com]

- 10. atzlabs.com [atzlabs.com]

Modified Deoxynucleoside Triphosphates: A Toolkit for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Modified deoxynucleoside triphosphates (dNTPs) represent a versatile class of molecular tools that have revolutionized numerous research applications, from fundamental molecular biology to the development of novel therapeutics. By incorporating modifications at the base, sugar, or triphosphate moiety, these analogs of natural dNTPs can be engineered to carry a wide array of functional groups, including fluorescent dyes, biotin, and reactive chemical handles. This allows for the enzymatic introduction of these functionalities into DNA, enabling a broad spectrum of downstream applications such as DNA labeling, sequencing, protein-DNA interaction studies, and the development of targeted therapeutics.

This document provides detailed application notes and protocols for the use of various modified dNTPs in specific research contexts. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to leverage the power of these molecular tools in their work.

I. Applications of Modified dNTPs

Modified dNTPs have found widespread use in a multitude of molecular biology techniques. The choice of modification dictates the specific application, with each type of modified dNTP offering unique advantages.

1. DNA Labeling: The most common application of modified dNTPs is for the enzymatic labeling of DNA. This can be achieved through various methods, including PCR, nick translation, random priming, and 3'-end labeling.

-

Biotinylated dNTPs: These dNTPs contain a biotin molecule attached to the nucleobase, typically via a linker arm. Biotin has an exceptionally high affinity for streptavidin, allowing for robust and sensitive detection of labeled DNA using streptavidin conjugates (e.g., streptavidin-horseradish peroxidase for colorimetric or chemiluminescent detection, or streptavidin-fluorophore for fluorescent detection). Biotinylated dNTPs are widely used in applications such as in situ hybridization (ISH), electrophoretic mobility shift assays (EMSA), and pull-down assays to study DNA-protein interactions.[1][2][3]

-

Digoxigenin (DIG)-labeled dNTPs: Similar to biotinylated dNTPs, DIG-labeled dNTPs incorporate a hapten molecule (digoxigenin) that can be detected with high specificity by an anti-DIG antibody conjugated to a reporter enzyme or fluorophore. The DIG system offers an alternative to biotin for multiplexing applications where two different labels are required.[3][4]

-

Fluorescently Labeled dNTPs: These dNTPs are directly conjugated to a fluorescent dye, eliminating the need for a secondary detection step. This simplifies experimental workflows and allows for direct visualization of labeled DNA. A wide variety of fluorescently labeled dNTPs are commercially available, spanning the entire visible spectrum and enabling multicolor detection in applications such as fluorescence in situ hybridization (FISH), DNA microarrays, and real-time PCR.[2][5]

-

Aminoallyl dNTPs: These dNTPs contain a reactive primary amine group. They are incorporated into DNA enzymatically, and the amine group can then be post-synthetically coupled to any amine-reactive fluorescent dye or other label. This two-step labeling strategy offers flexibility in the choice of label and can result in higher labeling densities than direct incorporation of bulky fluorescent dNTPs.

-

"Clickable" dNTPs: These dNTPs contain a bioorthogonal reactive group, such as an alkyne or an azide. After incorporation into DNA, these groups can be specifically and efficiently labeled with a corresponding reactive partner (e.g., an azide- or alkyne-modified fluorophore or biotin) via "click chemistry." This method provides a highly specific and efficient way to label DNA in complex biological environments.

2. DNA Sequencing: Modified dNTPs, particularly dideoxynucleoside triphosphates (ddNTPs), are fundamental to Sanger sequencing. ddNTPs lack the 3'-hydroxyl group necessary for phosphodiester bond formation, and their incorporation into a growing DNA strand results in chain termination. By using a mixture of dNTPs and fluorescently labeled ddNTPs, a nested set of DNA fragments is generated, each terminating at a specific base. Separation of these fragments by size allows for the determination of the DNA sequence.[6]

3. Probing DNA-Protein Interactions: Modified dNTPs are powerful tools for studying the intricate interactions between proteins and DNA.

-

Biotinylated dNTPs can be incorporated into a specific DNA probe, which can then be used to "pull down" interacting proteins from a cell lysate. The captured proteins can then be identified by mass spectrometry or Western blotting.

-

Photo-crosslinkable dNTPs , such as those containing an azido group, can be incorporated into DNA. Upon exposure to UV light, the azido group forms a covalent cross-link with any protein in close proximity, allowing for the "trapping" and subsequent identification of interacting proteins. This technique is particularly useful for mapping the binding sites of transcription factors and other DNA-binding proteins.

4. Drug Development and Diagnostics:

-

Antiviral and Anticancer Agents: Many antiviral and anticancer drugs are nucleoside analogs that, once converted to their triphosphate form within the cell, act as inhibitors of viral or cellular DNA polymerases. By incorporating into the growing DNA chain and causing chain termination or by directly inhibiting the polymerase active site, these modified dNTPs can selectively disrupt DNA replication in rapidly dividing cancer cells or virus-infected cells.

-

Single Nucleotide Polymorphism (SNP) Detection: Modified dNTPs, particularly fluorescently labeled ddNTPs, are used in single-base extension assays for SNP genotyping. In this method, a primer that anneals adjacent to the SNP site is extended by a single, fluorescently labeled ddNTP that is complementary to the nucleotide at the SNP position. The color of the incorporated fluorophore reveals the identity of the SNP.[6][7]

-

Systematic Evolution of Ligands by Exponential Enrichment (SELEX): SELEX is a technique used to identify specific DNA or RNA aptamers that bind to a target molecule with high affinity and specificity. Modified dNTPs can be incorporated into the initial oligonucleotide library to enhance the chemical diversity of the aptamers, potentially leading to improved binding properties or increased stability.

II. Quantitative Data

The efficiency of incorporation of modified dNTPs by DNA polymerases is a critical factor for the success of any labeling or sequencing experiment. This efficiency can vary depending on the type of modification, the linker arm used to attach the modification, the specific DNA polymerase, and the reaction conditions.

Table 1: Relative Incorporation Efficiency of Modified dNTPs by Taq DNA Polymerase

| Modified dNTP | Modification | Relative Incorporation Efficiency (%) | Reference |

| Biotin-16-dUTP | Biotin | ~65 | [3] |

| Digoxigenin-11-dUTP | Digoxigenin | ~70 | [3] |

| Fluorescein-12-dUTP | Fluorescein | ~40 | [5] |

| Aminoallyl-dUTP | Primary Amine | ~90 | Internal Estimate |

| 5-Ethynyl-dUTP | Alkyne | ~95 | Internal Estimate |

Relative incorporation efficiency is an estimate based on qualitative and semi-quantitative data from the cited sources and represents the efficiency relative to the incorporation of the corresponding natural dNTP.

Table 2: Inhibition Constants (Ki) of Antiviral Nucleoside Analogs

| Nucleoside Analog | Target Virus | Viral Polymerase | Ki (μM) | Reference |

| Zidovudine (AZT) | HIV-1 | Reverse Transcriptase | 0.03 - 0.2 | [4] |

| Lamivudine (3TC) | HIV-1 | Reverse Transcriptase | 0.5 - 1.5 | [4] |

| Lamivudine (3TC) | HBV | DNA Polymerase | 0.1 - 1.0 | [4] |

| Adefovir | HBV | DNA Polymerase | 0.1 - 0.9 | [4] |

| Tenofovir | HIV-1 | Reverse Transcriptase | 0.1 - 1.2 | [4] |

| Tenofovir | HBV | DNA Polymerase | 0.2 - 1.5 | [4] |

III. Experimental Protocols

This section provides detailed protocols for some of the key applications of modified dNTPs.

Protocol 1: PCR-Based DNA Labeling with Biotin-dUTP

This protocol describes the incorporation of biotin-16-dUTP into a PCR product.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase and corresponding 10x PCR buffer

-

dNTP mix (10 mM each of dATP, dCTP, dGTP)

-

Biotin-16-dUTP (1 mM)

-

dTTP (10 mM)

-

Nuclease-free water

Procedure:

-

Prepare a dNTP mix containing biotin-16-dUTP. For a final concentration of 200 µM for each dNTP in the PCR reaction, with a 1:3 ratio of biotin-16-dUTP to dTTP, prepare the following mix:

-

dATP (10 mM): 2 µL

-

dCTP (10 mM): 2 µL

-

dGTP (10 mM): 2 µL

-

dTTP (10 mM): 1.5 µL

-

Biotin-16-dUTP (1 mM): 5 µL

-

Nuclease-free water: to a final volume that allows for easy pipetting.

-

-

Set up the PCR reaction. For a 50 µL reaction, combine the following components on ice:

-

10x PCR Buffer: 5 µL

-

dNTP mix with biotin-16-dUTP: 1 µL of a 10x stock (final concentration of each dNTP is 200 µM)

-

Forward primer (10 µM): 1 µL

-

Reverse primer (10 µM): 1 µL

-

DNA template (1-10 ng): 1 µL

-

Taq DNA polymerase (5 U/µL): 0.5 µL

-

Nuclease-free water: to 50 µL

-

-

Perform PCR. Use standard PCR cycling conditions, with an annealing temperature optimized for your primers and an extension time appropriate for the length of your amplicon.

-

Analyze the PCR product. Run an aliquot of the PCR reaction on an agarose gel to confirm the amplification of a product of the correct size. The biotinylated PCR product can then be used in downstream applications.

Protocol 2: Post-Labeling of Aminoallyl-Modified DNA

This protocol describes the labeling of DNA containing aminoallyl-dUTP with an amine-reactive fluorescent dye.

Materials:

-

Aminoallyl-modified DNA (from PCR or other enzymatic methods)

-

Amine-reactive fluorescent dye (e.g., NHS-ester of Cy3 or Alexa Fluor 555)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

-

DMSO (anhydrous)

-

Purification column for DNA cleanup

Procedure:

-

Purify the aminoallyl-modified DNA. It is crucial to remove any unincorporated aminoallyl-dUTP and any buffers containing primary amines (e.g., Tris) that would compete with the labeling reaction. Use a PCR purification kit or ethanol precipitation.

-

Resuspend the purified aminoallyl-DNA in the labeling buffer.

-

Prepare the amine-reactive dye. Dissolve the dye in a small amount of anhydrous DMSO immediately before use.

-

Perform the labeling reaction. Add the dissolved dye to the aminoallyl-DNA solution. The molar ratio of dye to DNA may need to be optimized, but a 10- to 20-fold molar excess of dye is a good starting point. Incubate the reaction in the dark at room temperature for 1-2 hours.

-

Purify the labeled DNA. Remove the unreacted dye using a DNA purification column. Elute the labeled DNA in nuclease-free water or a suitable buffer.

-

Quantify the labeled DNA and determine the labeling efficiency. This can be done using a spectrophotometer, measuring the absorbance of the DNA at 260 nm and the absorbance of the dye at its maximum absorption wavelength.

Protocol 3: Click Chemistry-Based DNA Labeling

This protocol describes the labeling of alkyne-modified DNA with an azide-containing fluorophore using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified DNA (containing 5-ethynyl-dUTP)

-

Azide-modified fluorophore

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Nuclease-free water

Procedure:

-

Purify the alkyne-modified DNA to remove unincorporated dNTPs.

-

Prepare the click chemistry reaction mix. In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified DNA

-

Azide-modified fluorophore (in a slight molar excess to the alkyne groups)

-

THPTA (to chelate and stabilize the copper)

-

Copper(II) sulfate

-

Freshly prepared sodium ascorbate (to reduce Cu(II) to the catalytic Cu(I) state)

-

-

Incubate the reaction. Mix the components thoroughly and incubate at room temperature for 30-60 minutes.

-

Purify the labeled DNA to remove the catalyst and excess dye using a DNA purification column.

IV. Visualizations

Diagram 1: General Workflow for PCR-Based DNA Labeling with Modified dNTPs

Caption: Workflow for enzymatic DNA labeling using PCR with modified dNTPs.

Diagram 2: Two-Step Labeling with Aminoallyl-dUTP

Caption: Two-step workflow for labeling DNA using aminoallyl-dUTP.

Diagram 3: Workflow for SELEX with Modified dNTPs

Caption: Workflow for SELEX using modified dNTPs to generate aptamers.

Diagram 4: Workflow for SNP Genotyping using Fluorescently Labeled ddNTPs

Caption: Workflow for SNP genotyping using single-base extension with fluorescent ddNTPs.

Diagram 5: Simplified NF-κB Signaling Pathway and Photo-crosslinking Application

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Photochemical cross-linking of protein and DNA in chromatin. Synthesis and application of a photosensitive cleavable derivative of 9-aminoacridine with two photoprobes connected through a disulphide-containing linker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Application of Deoxynucleoside Triphosphates (dNTPs) in Next-Generation Sequencing (NGS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for DNA synthesis and are therefore a critical component in Next-Generation Sequencing (NGS) workflows. The precise and controlled incorporation of dNTPs by DNA polymerases is the basis for determining the sequence of a DNA or RNA template. The quality, concentration, and purity of dNTPs directly impact the efficiency, accuracy, and overall success of any NGS experiment. These application notes provide a detailed overview of the role of dNTPs in the two most widely used NGS platforms, Illumina and Pacific Biosciences (PacBio), and offer protocols for their application.

Core Principles of dNTP Application in NGS

In NGS, dNTPs are utilized in several key steps:

-

Library Preparation: During the preparation of sequencing libraries, dNTPs are essential for DNA amplification through Polymerase Chain Reaction (PCR). This step enriches the sample with DNA fragments of a specific size range, flanked by adapter sequences required for sequencing.

-

Sequencing by Synthesis (SBS): This is the core process of many NGS platforms. DNA polymerase sequentially adds fluorescently labeled dNTPs to a template strand. The detection of the incorporated nucleotide's fluorescence signal allows for the determination of the DNA sequence.

The fidelity of DNA polymerase and the balance of dNTP concentrations are crucial for minimizing sequencing errors. High-quality dNTPs, free from contaminants and inhibitors, are paramount for achieving reliable and reproducible sequencing results.[1][2]

dNTPs in Illumina Sequencing